N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Catalog No.
S3185520
CAS No.
946201-80-5
M.F
C19H20N4O3S
M. Wt
384.45
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946201-80-5

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

Molecular Formula

C19H20N4O3S

Molecular Weight

384.45

InChI

InChI=1S/C19H20N4O3S/c1-3-26-19-13-18(20-14(2)21-19)22-15-9-11-16(12-10-15)23-27(24,25)17-7-5-4-6-8-17/h4-13,23H,3H2,1-2H3,(H,20,21,22)

InChI Key

KZYHHNRDUHEDGH-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C

Solubility

not available
N-(4-((6-Ethoxy-2-Methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, commonly known as EMPS, is a chemical compound used in medicinal and medicinal chemistry research. EMPS has been widely studied for its potential application in various fields such as cancer treatment, drug discovery, and diagnostic assays. This compound belongs to the class of sulfonamides that has been studied as a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
EMPS is an organic compound with a molecular formula of C21H23N4O3S. The molecular weight of EMPS is 425.50 g/mol. EMPS is a white to yellowish powder with a melting point range of 205-208 °C. The solubility of EMPS in water is low, and it is soluble in most organic solvents.
EMPS can be synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a coupling agent. The obtained compound is then treated with ethoxyethanol to yield EMPS. Several characterization techniques like NMR, IR, and Mass Spectroscopy are employed to confirm the structure and purity of the obtained compound.
Various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are used to analyze the purity and stability of EMPS. These methods detect the compound through its unique spectral and chromatographic properties.
EMPS has been studied for its potential anti-tumor, anti-inflammatory, and analgesic activities. Studies have shown that EMPS exhibits potent inhibition of carbonic anhydrase enzymes, which are involved in cancer development, angiogenesis, and metastasis. EMPS has also been found to inhibit inflammation by blocking the production of prostaglandins and thromboxane.
Studies conducted on animals have identified that EMPS has low acute toxicity, and no major adverse effects have been reported in rats and mice. However, long-term studies are required to confirm the safety of EMPS in humans.
EMPS has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. EMPS has also been used as a reagent for diagnostic assays, and its carbonic anhydrase-inhibiting activity has been employed in enzyme-linked immunosorbent assays (ELISA) and colorimetric assays.
Several research studies have been conducted on EMPS, and the compound has shown significant potential in various aspects. However, the current state of research on EMPS is still mainly focused on its biological activities like anti-cancer and anti-inflammatory. There is still a need for more in-depth studies on its pharmacokinetics, toxicity, and formulation development.
EMPS has great potential in various fields like drug discovery, biochemistry, and medicinal chemistry. The compound's excellent carbonic anhydrase inhibiting property has found many practical applications in the biotech and pharmaceutical industries. EMPS is used in the development of small molecule drugs that target cancer, inflammatory diseases, and neurological disorders.
Although EMPS has shown excellent potential in various scientific applications, there are still a few limitations that need to be addressed. One of the significant limitations is the lack of information regarding its pharmacokinetics, metabolism, and toxicity. Further studies on the compound's safety, efficacy, and formulation development will aid its translation from bench to bedside.
1. Development of improved synthetic routes for EMPS
2. Evaluation of the in vivo efficacy of EMPS in animal models
3. Investigation of its selectivity towards different isoforms of carbonic anhydrase
4. Studies on the optimization of EMPS formulation for clinical application
5. Investigation of EMPS's effect on other physiological and pathological processes
6. In-depth studies on its mechanism of action and structure-activity relationship
7. Investigation of EMPS's potential use in combination therapy with other drugs
8. Studies on EMPS's potential use as a contrast agent for biomedical imaging
9. Evaluation of EMPS's pharmacokinetics, metabolism, and toxicity in humans.
10. Development of diagnostic ELISA kits employing EMPS as a reagent.

XLogP3

3.7

Dates

Modify: 2023-08-18

Explore Compound Types